molecular formula C14H9F2N3O3S2 B10815758 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide

2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B10815758
M. Wt: 369.4 g/mol
InChI Key: WGPNLQUEXKZUCE-UHFFFAOYSA-N
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Description

2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C14H9F2N3O3S2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
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Biological Activity

2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

  • Molecular Formula : C13H10F2N4O2S
  • Molecular Weight : 318.31 g/mol
  • CAS Number : 2320543-81-3

Pharmacological Activities

The biological activity of this compound has been evaluated in several studies, revealing its potential as an anti-cancer agent and a modulator of various enzymatic activities.

1. Anticancer Activity

Research indicates that this compound exhibits notable anti-cancer properties. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance:

  • Cell Lines Tested : SMMC7721 (liver cancer), MCF7 (breast cancer)
  • Mechanism : Induction of caspase-dependent apoptosis was confirmed by increased levels of caspase 3 activity in treated cells .

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in cancer progression and neurodegenerative diseases:

  • Monoamine Oxidase (MAO) : Exhibited competitive inhibition with an IC50 value indicating significant potency against MAO-B, which is crucial for the metabolism of neurotransmitters .
  • Acetylcholinesterase (AChE) : Demonstrated mixed-type inhibition, suggesting its potential use in treating Alzheimer's disease by enhancing cholinergic signaling .

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a study involving SMMC7721 cells, treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers. The study reported:

  • IC50 Value : Approximately 15 µM
  • Findings : Enhanced expression of pro-apoptotic proteins and reduced cell viability were observed after 24 hours of treatment .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties against oxidative stress-induced neuronal damage. The results indicated:

  • Cell Model : PC12 cells exposed to H2O2.
  • Outcome : The compound significantly reduced cell death and oxidative stress markers (e.g., ROS levels) at concentrations above 10 µM .

Data Summary

The following table summarizes key findings from various studies regarding the biological activities of the compound:

Activity TypeCell Line / ModelIC50 ValueMechanism of Action
AnticancerSMMC772115 µMCaspase activation
NeuroprotectionPC12 (oxidative stress)>10 µMReduction of ROS
MAO-B InhibitionRecombinant enzyme0.212 µMCompetitive inhibition
AChE InhibitionRecombinant enzyme0.264 µMMixed-type inhibition

Properties

Molecular Formula

C14H9F2N3O3S2

Molecular Weight

369.4 g/mol

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C14H9F2N3O3S2/c15-8-4-5-10(9(16)6-8)17-13(20)7-24(21,22)12-3-1-2-11-14(12)19-23-18-11/h1-6H,7H2,(H,17,20)

InChI Key

WGPNLQUEXKZUCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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